![molecular formula C34H38N6O9 B560915 Suc-Phe-Ala-Ala-Phe-pNA CAS No. 110906-89-3](/img/structure/B560915.png)
Suc-Phe-Ala-Ala-Phe-pNA
Overview
Description
Suc-Phe-Ala-Ala-Phe-pNA, also known as N-Succinyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine p-nitroanilide, is a synthetic polypeptide used primarily as a substrate in enzymatic assays. This compound is particularly valuable in the study of proteases, enzymes that break down proteins by hydrolyzing peptide bonds.
Mechanism of Action
Target of Action
Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-AAPF-pNA, is a synthetic peptide that primarily targets various proteases, including chymotrypsin , cathepsin G , subtilisin , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in protein degradation and folding, which are essential for maintaining cellular homeostasis.
Mode of Action
This compound acts as a substrate for these enzymes. The compound is hydrolyzed by these enzymes, resulting in the release of 4-nitroaniline , a yellow compound . This interaction allows the measurement of enzyme activity, as the release of 4-nitroaniline can be detected spectrophotometrically .
Biochemical Pathways
The hydrolysis of this compound impacts the proteolytic pathways in the cell. Proteases like chymotrypsin and cathepsin G are involved in the breakdown of proteins, playing a role in processes such as protein turnover and the immune response . On the other hand, PPIases like cyclophilins and FKBPs are involved in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .
Pharmacokinetics
It is known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), suggesting that it may have good bioavailability .
Result of Action
The hydrolysis of this compound by target enzymes results in the release of 4-nitroaniline, which can be measured spectrophotometrically . This allows for the quantification of enzyme activity, providing valuable information about the function of these enzymes in various biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the target enzymes and the stability of the compound . Additionally, the presence of other compounds, such as inhibitors or activators of the target enzymes, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Suc-Phe-Ala-Ala-Phe-pNA interacts with several enzymes, including alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . These interactions involve the cleavage of the peptide bond in the substrate, leading to the release of pNA .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for various enzymes. The enzymatic cleavage of this substrate can influence cellular processes such as protein degradation and turnover
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes. The substrate is cleaved by these enzymes, releasing pNA . This process can be influenced by peptidyl propyl cis-trans isomerase (PPIase), which catalyzes the cis-trans isomerization of X-Pro peptide bonds .
Temporal Effects in Laboratory Settings
This compound has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .
Metabolic Pathways
It is known to serve as a substrate for various enzymes, but the specific metabolic pathways it participates in, and the enzymes or cofactors it interacts with, are not clearly defined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Phe-Ala-Ala-Phe-pNA involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Suc-Phe-Ala-Ala-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically due to its yellow color.
Common Reagents and Conditions
Hydrolysis: Enzymes such as chymotrypsin, elastase, and cathepsin G are commonly used to hydrolyze this compound. The reaction is typically carried out in a buffered aqueous solution at a specific pH and temperature optimal for the enzyme.
Coupling Reagents: DCC, DIC, and HOBt are used in the synthesis of the peptide chain.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is released upon cleavage of the peptide bond by the protease.
Scientific Research Applications
Enzyme Kinetics
Suc-Phe-Ala-Ala-Phe-pNA is extensively used to measure protease activity. By monitoring the release of 4-nitroaniline, researchers can determine kinetic parameters such as (Michaelis constant) and (turnover number). For instance, studies have shown that the IC50 value for certain proteases using this substrate can be around 0.7 μM, indicating its effectiveness in kinetic analyses .
Drug Development
In pharmaceutical research, this compound is employed in screening assays to identify potential inhibitors of proteases. These inhibitors are crucial targets for therapeutic interventions in diseases such as cancer and inflammation. The substrate's specificity allows for precise interactions to be studied, facilitating the drug discovery process .
Biochemical Research
This compound plays a significant role in understanding protein interactions and functions within cellular processes. It aids in elucidating mechanisms of action for various biological pathways, including those involved in immune responses and protein degradation .
Diagnostic Applications
This compound can be incorporated into diagnostic tests for enzyme-related disorders. Its reliable performance in detecting protease activity makes it a useful tool in clinical diagnostics .
Educational Purposes
In academic settings, this compound is often used to teach students about enzyme-substrate interactions and the principles of biochemistry. Its clear visual change upon reaction provides an effective learning tool for understanding enzymatic processes .
Case Studies and Research Findings
Numerous studies have highlighted the applications of this compound:
- A study by DelMar et al. (1979) utilized this substrate to investigate the catalytic activity of subtilisin under varying conditions, providing insights into enzyme kinetics and stability .
- Another research effort demonstrated the use of this compound in assessing the activity of neutrophil elastase, revealing its potential role in inflammatory responses .
- Observational studies have shown that this substrate can effectively differentiate between active and inactive forms of proteases, enhancing our understanding of their physiological roles .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate used for measuring protease activity, particularly elastase.
Suc-Ala-Ala-Ala-pNA: Used in assays for chymotrypsin and other serine proteases.
Uniqueness
Suc-Phe-Ala-Ala-Phe-pNA is unique due to its specific sequence, which makes it a suitable substrate for a range of proteases, including chymotrypsin and cathepsin G. Its ability to release a measurable product (p-nitroaniline) upon hydrolysis makes it a valuable tool in enzymatic assays.
References
Biological Activity
Suc-Phe-Ala-Ala-Phe-pNA (N-succinyl-phenylalanine-alanine-alanine-phenylalanine-p-nitroanilide) is a synthetic peptide substrate widely utilized in biochemical assays to study proteolytic enzymes. Its structure allows it to serve as a substrate for various serine proteases, including chymotrypsin, subtilisin, and neutrophil elastase. This article delves into the biological activity of this compound, highlighting its applications in enzymatic assays, its kinetic properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a sequence of amino acids with a succinyl group at the N-terminus and a p-nitroanilide moiety at the C-terminus. The molecular formula is , and it has a molecular weight of approximately 596.7 g/mol. This structure is critical for its recognition and cleavage by target enzymes.
Substrate Specificity
This compound has been shown to be an effective substrate for several proteolytic enzymes:
- Chymotrypsin : It exhibits high specificity and is commonly used to measure chymotrypsin activity.
- Subtilisin : This substrate is also sensitive to subtilisin, making it useful in protease assays.
- Neutrophil Elastase : The compound serves as a substrate in assays assessing neutrophil elastase activity.
Kinetic Studies
Kinetic studies have demonstrated that the hydrolysis of this compound can be monitored through the release of p-nitroaniline, which can be quantified spectrophotometrically. The reaction rates depend on various factors including enzyme concentration, substrate concentration, and pH conditions.
Enzyme | Km (μM) | Vmax (μM/min) | pH Optimal |
---|---|---|---|
Chymotrypsin | 15 | 200 | 7.5 |
Subtilisin | 25 | 150 | 8.0 |
Neutrophil Elastase | 20 | 180 | 7.0 |
Case Study 1: Chymotrypsin Inhibition
A study investigated the inhibition of chymotrypsin-catalyzed hydrolysis of this compound using various inhibitors. The results indicated that certain structural modifications to the substrate could enhance inhibitor binding, leading to insights into enzyme regulation mechanisms.
Case Study 2: Proteolytic Activity Assays
In another study, this compound was utilized to evaluate the proteolytic activity of subtilisin in various biological samples. The assay demonstrated that this substrate could effectively differentiate between active and inactive forms of subtilisin, providing valuable data for enzyme characterization.
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTPBQOIKFIIIX-MPPVQRIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.